molecular formula C6H9ClN2 B6234975 2-chloro-1,4,5-trimethyl-1H-imidazole CAS No. 212691-92-4

2-chloro-1,4,5-trimethyl-1H-imidazole

Cat. No.: B6234975
CAS No.: 212691-92-4
M. Wt: 144.6
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Description

Imidazoles are nitrogen-containing heterocycles with broad applications in pharmaceuticals, agrochemicals, and materials science. The chloro and methyl substituents on this compound modulate its electronic, steric, and solubility properties, making it a versatile intermediate for further functionalization .

Properties

CAS No.

212691-92-4

Molecular Formula

C6H9ClN2

Molecular Weight

144.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1,4,5-trimethyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chloro-1,4,5-trimethylimidazole-3-carboxaldehyde with ammonia or primary amines. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,4,5-trimethyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., Lewis acids), solvents (e.g., dichloromethane).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products:

  • Substituted imidazole derivatives
  • Oxidized imidazole derivatives
  • Reduced imidazole derivatives

Mechanism of Action

The mechanism of action of 2-chloro-1,4,5-trimethyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

Structural and Substituent Variations

Substituent Position and Electronic Effects
  • 2-Chloro-1,4,5-trimethyl-1H-imidazole vs. 4,5-Dichloro-2-methyl-1H-imidazole (): The dichloro derivative (A563050) has increased electron-withdrawing effects due to two Cl atoms, enhancing its reactivity in nucleophilic substitution reactions compared to the mono-chloro analog. This difference also impacts acidity; the dichloro compound is expected to have a lower pKa due to stronger electron withdrawal .
  • This compound vs. 2-(4-Chlorophenyl)-1,4,5-triphenyl-1H-imidazole () :
    The phenyl-substituted analog introduces extended π-conjugation, which alters UV-Vis absorption properties and enhances lipophilicity. The chloro group on the phenyl ring (vs. the imidazole ring) reduces direct electronic effects on the heterocycle but increases steric bulk .

Functional Group Diversity
  • 2-(6-Chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole () :
    The benzodioxole moiety enhances binding to biological targets (e.g., enzymes or receptors) due to its planar, electron-rich structure. This contrasts with the methyl groups in this compound, which prioritize steric protection over aromatic interactions .

  • Ethyl 2-phenyl-1,4-dip-tolyl-1H-imidazole-5-carboxylate (3h, ): The ester group at the 5-position increases solubility in polar aprotic solvents (e.g., DMSO) and provides a handle for further hydrolysis or amidation reactions, unlike the non-functionalized methyl groups in the target compound .

Physicochemical Properties

Compound Name Molecular Formula Substituents Melting Point (°C) Key Properties Reference
This compound C₆H₉ClN₂ 2-Cl, 1,4,5-CH₃ Not reported Moderate lipophilicity, base catalysis
4,5-Dichloro-2-methyl-1H-imidazole C₄H₄Cl₂N₂ 4,5-Cl, 2-CH₃ Not reported High reactivity, acidic N-H
2-(4-Chlorophenyl)-1,4,5-triphenyl-1H-imidazole C₂₇H₂₀ClN₂ 2-(4-Cl-C₆H₄), 1,4,5-C₆H₅ Not reported High lipophilicity, π-π stacking
Ethyl 2-phenyl-1,4-dip-tolyl-1H-imidazole-5-carboxylate C₂₆H₂₄N₂O₂ 5-COOEt, 2-Ph, 1,4-(4-Me-C₆H₄) 127–128 Polar, hydrolyzable ester

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